
Ethanamine, 2,2a(2)-dithiobis[N-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine is an organic compound that contains both amine and disulfide functional groups. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine typically involves the reaction of ethylamine with 2-chloroethyl disulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the ethylamine attacks the electrophilic carbon of the 2-chloroethyl disulfide, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted amines depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible disulfide bonds.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages.
Mécanisme D'action
The mechanism of action of ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine involves the interaction of its amine and disulfide functional groups with various molecular targets. The disulfide bond can undergo reversible cleavage and formation, which is crucial in redox biology and the regulation of protein function. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl(2-{[2-(methylamino)ethyl]disulfanyl}ethyl)amine
- Diethyl(2-{[2-(diethylamino)ethyl]disulfanyl}ethyl)amine
Uniqueness
Ethyl(2-{[2-(ethylamino)ethyl]disulfanyl}ethyl)amine is unique due to its specific combination of ethyl and disulfide groups, which confer distinct chemical reactivity and biological activity compared to its methyl and diethyl analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
4432-79-5 |
|---|---|
Formule moléculaire |
C8H20N2S2 |
Poids moléculaire |
208.4 g/mol |
Nom IUPAC |
N-ethyl-2-[2-(ethylamino)ethyldisulfanyl]ethanamine |
InChI |
InChI=1S/C8H20N2S2/c1-3-9-5-7-11-12-8-6-10-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
UGCMYUSCFMBRIE-UHFFFAOYSA-N |
SMILES canonique |
CCNCCSSCCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


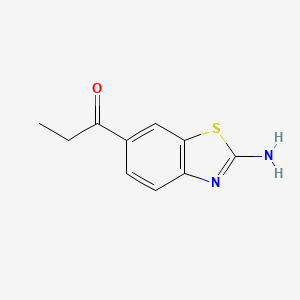
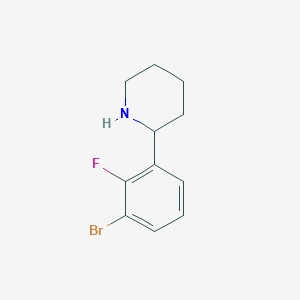
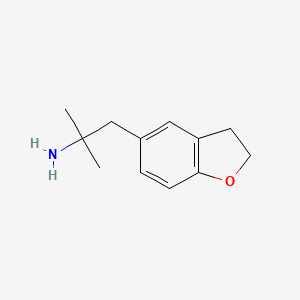

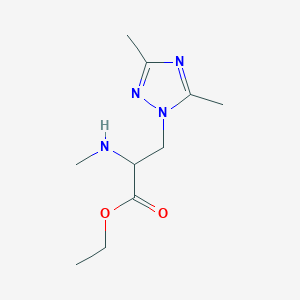

![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
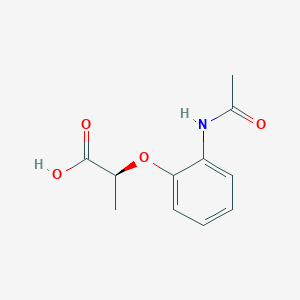
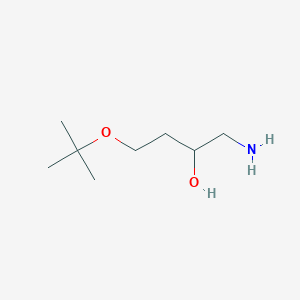
![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)

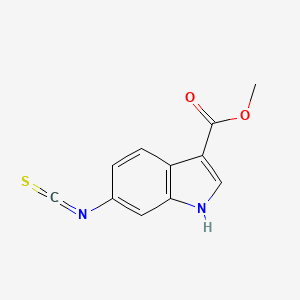
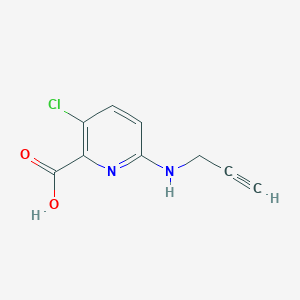
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
